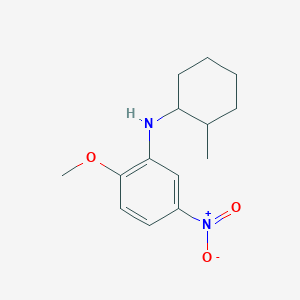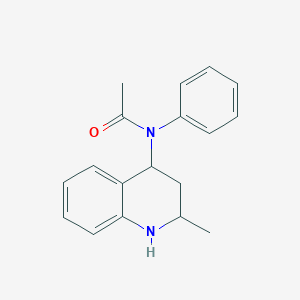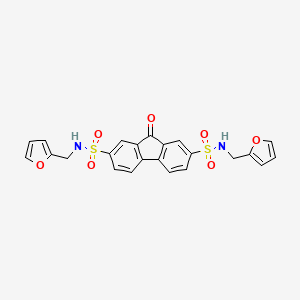
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine, also known as MNMC, is a chemical compound that has been studied for its potential use in scientific research. MNMC is a member of the phenethylamine family of compounds, which are known for their psychoactive effects. However, MNMC has not been widely studied for its psychoactive effects, but rather for its potential as a research tool.
Mecanismo De Acción
The mechanism of action of (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine is not fully understood, but it is believed to involve binding to certain receptors in the brain. (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been shown to have high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine are not well understood, but it is believed to have an impact on certain neurotransmitter systems in the brain. (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its potential as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine in lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially useful tool for studies of brain function and could lead to new insights into the mechanisms of various neurological disorders. However, one limitation of using (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine is that its effects on the brain are not well understood, and more research is needed to fully understand its potential as a research tool.
Direcciones Futuras
There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine. One area of interest is its potential as a tool for imaging studies of the brain. (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been shown to have high affinity for certain receptors in the brain, which could make it a useful ligand for imaging studies. Another area of interest is its potential as a treatment for neurological disorders. (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been shown to have an impact on certain neurotransmitter systems in the brain, which could make it a potential therapeutic agent for conditions such as depression and anxiety. Finally, more research is needed to fully understand the biochemical and physiological effects of (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine, which could lead to new insights into the mechanisms of brain function.
Métodos De Síntesis
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methylcyclohexylamine in the presence of a reducing agent. This method has been described in the scientific literature and has been used to produce (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine for research purposes.
Aplicaciones Científicas De Investigación
(2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been studied for a variety of scientific research applications, including its potential as a ligand for imaging studies of the brain. (2-methoxy-5-nitrophenyl)(2-methylcyclohexyl)amine has been shown to have high affinity for certain receptors in the brain, making it a potentially useful tool for studies of brain function.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-3-4-6-12(10)15-13-9-11(16(17)18)7-8-14(13)19-2/h7-10,12,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWLDNJTCUERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methylcyclohexyl)-5-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)